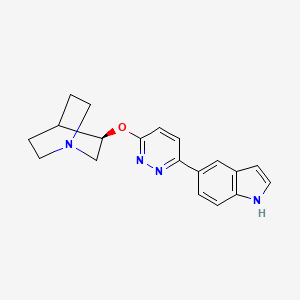

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

Overview

Description

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinuclidine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Role in Pharmacology and Toxicology

ABT-107 is an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is an important part of the cholinergic nerve system in the brain . This receptor is associated with a cholinergic anti-inflammatory pathway in the termination of the parasympathetic nervous system .

Treatment of Cognitive Dysfunctions

Agonists of α7 nAChR, like ABT-107, are suitable for the treatment of multiple cognitive dysfunctions such as Alzheimer’s disease or schizophrenia .

Anti-Inflammatory Applications

Inflammation or even sepsis can be ameliorated by the agonistic acting compounds like ABT-107 .

Protection Against Glutamate-Induced Toxicity

ABT-107 has been found to be effective in protecting rat cortical cultures from glutamate-induced toxicity .

Improvement of Sensory Gating

ABT-107 significantly improved sensory gating by lowering test/conditioning (T/C) ratios during a 30-min period after administration in unanesthetized DBA/2 mice .

Efficacy Under Repeated Dosing

The acute efficacy of ABT-107 is sustained under conditions of repeated dosing or with prior nAChR activation with nicotine .

Mechanism of Action

Target of Action

ABT-107 is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) . The α7 nAChR is a promising target for the treatment of cognitive deficits associated with psychiatric and neurological disorders, including schizophrenia and Alzheimer’s disease .

Mode of Action

ABT-107 interacts with the α7 nAChR, acting as an agonist . This interaction triggers a series of cellular responses, including the activation of signal transduction pathways .

Biochemical Pathways

ABT-107 affects several biochemical pathways. It has been shown to increase the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), both of which are key players in cognitive function . Additionally, ABT-107 increases the phosphorylation of the inhibitory residue (Ser9) of glycogen synthase kinase-3 (GSK-3), a primary tau kinase associated with Alzheimer’s disease pathology .

Pharmacokinetics

ABT-107 exhibits good bioavailability in mice, rats, and monkeys, and good CNS penetration in rodents with a brain/plasma ratio of 1 . The half-life of ABT-107 ranges from 7 to 10 hours, and steady state is achieved by day 6 of dosing .

Result of Action

ABT-107 has been shown to protect against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions . It improves cognition in various animal models and enhances striatal dopaminergic function . ABT-107 also reduces tau hyperphosphorylation in Alzheimer’s disease transgenic mice .

Action Environment

The action of ABT-107 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In one study, rats concurrently infused with ABT-107 and donepezil showed improved short-term recognition memory . Furthermore, the physiological state of the organism, such as the presence of disease or injury, can also influence the action of ABT-107 .

properties

IUPAC Name |

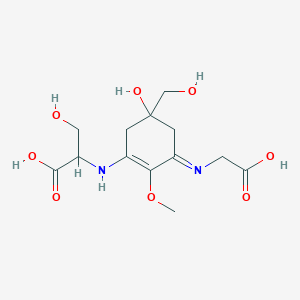

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKNJAQKVPBDSC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine | |

CAS RN |

855291-54-2 | |

| Record name | ABT-107 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-107 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)

![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)

![[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B1251607.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)